Cas no 6162-76-1 (3-oxopropanenitrile)
3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- Propanenitrile, 3-oxo-(9CI)
- 2-(naphthalen-2-yloxy)-N-(pyridin-4-yl)acetamide
- 3-oxopropanenitrile
- 3-OXO-PROPANENITRILE
- cyanoacetaldehyde
- 3-Oxo-propionitril
- 3-oxo-propionitrile
- acetonitrile-methylene
- formylacetonitrile
- Propanenitrile,3-oxo
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Computed Properties
- Exact Mass: 69.02150
Experimental Properties
- PSA: 40.86000
- LogP: 0.09898
3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-105340-1.0g |
3-oxopropanenitrile |
6162-76-1 | 1g |
$0.0 | 2023-06-10 | ||
| Enamine | EN300-105340-0.05g |
3-oxopropanenitrile |
6162-76-1 | 95% | 0.05g |
$359.0 | 2023-10-28 | |
| Enamine | EN300-105340-0.1g |
3-oxopropanenitrile |
6162-76-1 | 95% | 0.1g |
$376.0 | 2023-10-28 | |
| Enamine | EN300-105340-0.25g |
3-oxopropanenitrile |
6162-76-1 | 95% | 0.25g |
$393.0 | 2023-10-28 | |
| Enamine | EN300-105340-0.5g |
3-oxopropanenitrile |
6162-76-1 | 95% | 0.5g |
$410.0 | 2023-10-28 | |
| Enamine | EN300-105340-1g |
3-oxopropanenitrile |
6162-76-1 | 95% | 1g |
$428.0 | 2023-10-28 | |
| Enamine | EN300-105340-2.5g |
3-oxopropanenitrile |
6162-76-1 | 95% | 2.5g |
$838.0 | 2023-10-28 | |
| Enamine | EN300-105340-5g |
3-oxopropanenitrile |
6162-76-1 | 95% | 5g |
$1240.0 | 2023-10-28 | |
| Enamine | EN300-105340-10g |
3-oxopropanenitrile |
6162-76-1 | 95% | 10g |
$1839.0 | 2023-10-28 | |
| Ambeed | A870025-1g |
3-Oxopropanenitrile |
6162-76-1 | 97% | 1g |
$699.0 | 2025-04-18 |
3-oxopropanenitrile Suppliers
3-oxopropanenitrile Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-oxopropanenitrile
Recent Advances in the Study of 3-Oxopropanenitrile (CAS: 6162-76-1) in Chemical Biology and Pharmaceutical Research
3-Oxopropanenitrile (CAS: 6162-76-1), also known as cyanoacetaldehyde, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and chemical biology. Recent studies have highlighted its role as a key building block for the development of novel bioactive compounds, including heterocyclic drugs and enzyme inhibitors. This research brief synthesizes the latest findings on the synthesis, reactivity, and biological activities of 3-oxopropanenitrile, with a focus on its emerging therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-oxopropanenitrile in the synthesis of pyrimidine derivatives with potent anticancer properties. Researchers utilized a microwave-assisted condensation reaction between 3-oxopropanenitrile and guanidine derivatives, achieving high yields (85-92%) of target compounds. These derivatives exhibited nanomolar IC50 values against breast cancer cell lines (MCF-7), suggesting their potential as lead compounds for oncology drug development.
In the field of antimicrobial research, a team from ETH Zurich reported in ACS Infectious Diseases (2024) that 3-oxopropanenitrile-derived thiazole compounds showed remarkable activity against drug-resistant Staphylococcus aureus (MRSA). The mechanism of action was linked to inhibition of bacterial cell wall synthesis, with minimal cytotoxicity to human cells (selectivity index >50). This finding opens new avenues for addressing the global challenge of antibiotic resistance.
From a synthetic chemistry perspective, advances in green chemistry applications of 3-oxopropanenitrile have been noteworthy. A 2024 Green Chemistry publication described an enzyme-catalyzed asymmetric synthesis using 3-oxopropanenitrile as substrate, achieving 99% enantiomeric excess with reduced environmental impact compared to traditional methods. This breakthrough aligns with the pharmaceutical industry's increasing emphasis on sustainable manufacturing processes.
The pharmacokinetic properties of 3-oxopropanenitrile derivatives have also seen significant research attention. Recent in vivo studies (2024) demonstrated improved metabolic stability of fluorinated analogs, with plasma half-lives extending to 8-12 hours in rodent models. These modifications address previous limitations of rapid clearance observed in early-generation compounds, enhancing their druggability potential.
Looking forward, the unique reactivity profile of 3-oxopropanenitrile continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) development and as a versatile handle for bioconjugation in antibody-drug conjugates (ADCs). The compound's ability to participate in diverse chemical transformations while maintaining favorable physicochemical properties positions it as a valuable tool in modern drug discovery pipelines.
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